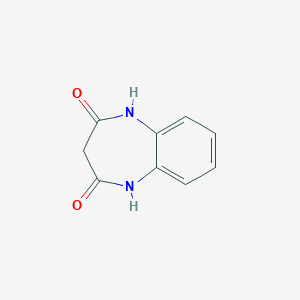
1H-1,5-Benzodiazepine-2,4(3H,5H)-dione
Cat. No. B126361
Key on ui cas rn:
49799-48-6
M. Wt: 176.17 g/mol
InChI Key: UNFHOAZOCIELCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07390801B2
Procedure details


2,4-Dioxo-1,5-bis-cyclopropylmethyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine was prepared following General Procedure 8-M using the product from Example 8-P, Step A, and (bromomethyl)cyclopropane (Lancaster). Purification was by flash chromatography eluting with EtOAc/hexanes (3:7 gradient to straight EtOAc), then recrystallization from EtOAc/hexanes.


Identifiers


|
REACTION_CXSMILES
|
O=[C:2]1[NH:8][C:7]2[CH:9]=[CH:10][CH:11]=[CH:12][C:6]=2[NH:5][C:4](=O)[CH2:3]1.BrCC1CC1>>[NH:5]1[C:6]2[CH:12]=[CH:11][CH:10]=[CH:9][C:7]=2[NH:8][CH2:2][CH2:3][CH2:4]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=C1CC(NC2=C(N1)C=CC=C2)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrCC1CC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with EtOAc/hexanes (3:7 gradient to straight EtOAc)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallization from EtOAc/hexanes
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1CCCNC2=C1C=CC=C2
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
